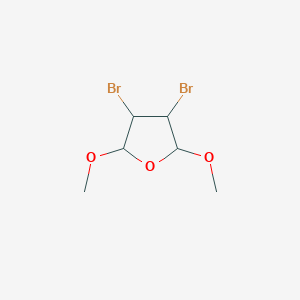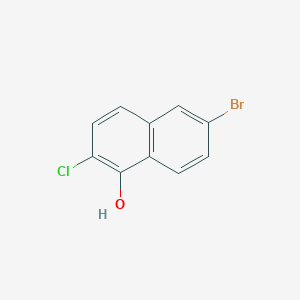
6-Bromo-2-chloro-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-1-naphthalenol is an organic compound with the molecular formula C10H6BrClO It is a derivative of naphthol, where the naphthalene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-chloro-1-naphthalenol can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-naphthol. The bromination can be achieved using pyridinium bromide perbromide, while chlorination can be performed using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-1-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenols .
Scientific Research Applications
6-Bromo-2-chloro-1-naphthalenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-1-naphthalenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the chlorine atom.
2-Chloro-1-naphthol: Similar in structure but lacks the bromine atom.
1-Naphthol: The parent compound without any halogen substitutions
Uniqueness
6-Bromo-2-chloro-1-naphthalenol is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H6BrClO |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-2-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H |
InChI Key |
QQYGEBGRLQSTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)Cl)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
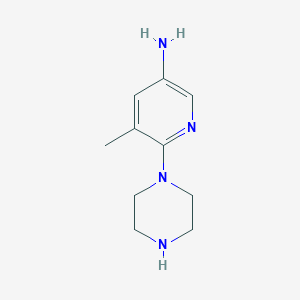
![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)
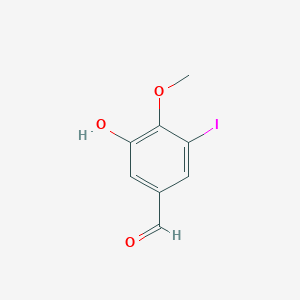
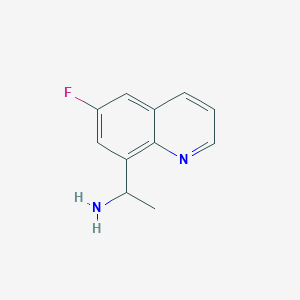
![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)
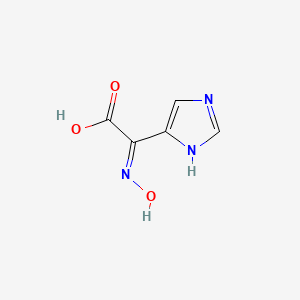
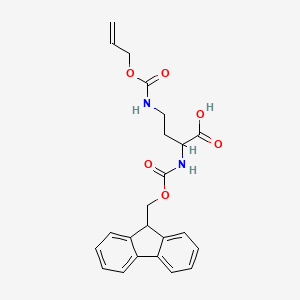
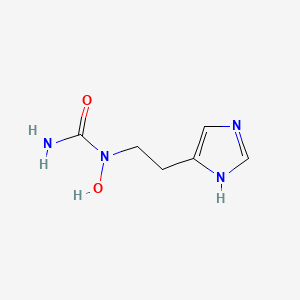
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
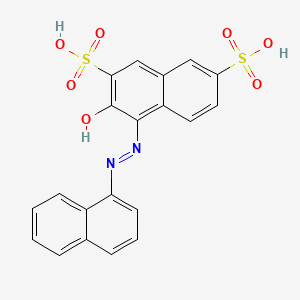
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
